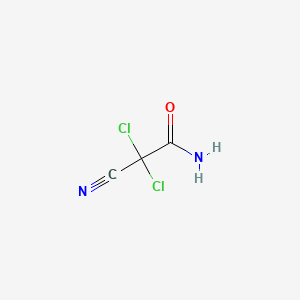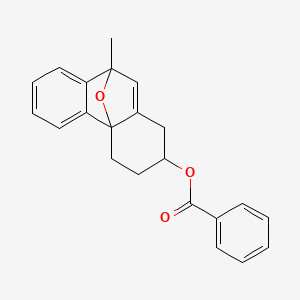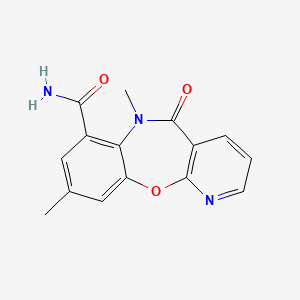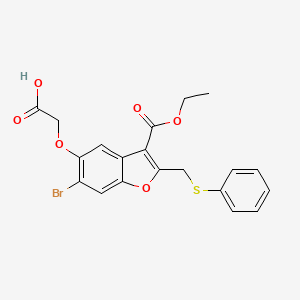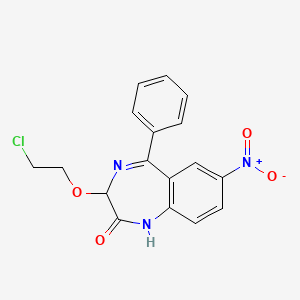![molecular formula C34H48N2O7 B12788288 (1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate CAS No. 288323-75-1](/img/structure/B12788288.png)
(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ZN9WFS3G4L is a synthetic chemical with the molecular formula C34H48N2O7 It is known for its complex structure and significant applications in various scientific fields
Preparation Methods
ZN9WFS3G4L: can be synthesized through several methods. One common synthetic route involves the use of specific reagents and catalysts under controlled conditions. The reaction typically requires a series of steps, including the formation of intermediate compounds, which are then further reacted to produce the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ZN9WFS3G4L: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ZN9WFS3G4L: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: It is being investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ZN9WFS3G4L involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Properties
CAS No. |
288323-75-1 |
|---|---|
Molecular Formula |
C34H48N2O7 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(4R,6R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C34H48N2O7/c1-7-21(3)33(39)43-30-15-20(2)14-24-10-8-22(4)27(32(24)30)12-11-26-17-25(18-31(38)35-5)36(34(40)42-26)19-23-9-13-28(37)29(16-23)41-6/h8-10,13-14,16,20-22,25-27,30,32,37H,7,11-12,15,17-19H2,1-6H3,(H,35,38)/t20-,21-,22-,25+,26+,27-,30-,32-/m0/s1 |
InChI Key |
XGCZRGJUCNQVCO-XFAJEYMZSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


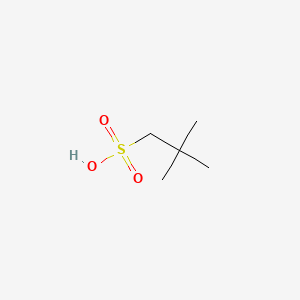
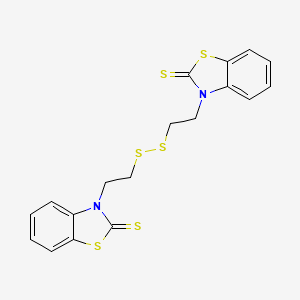
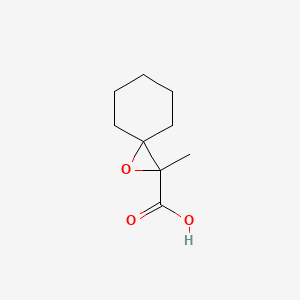
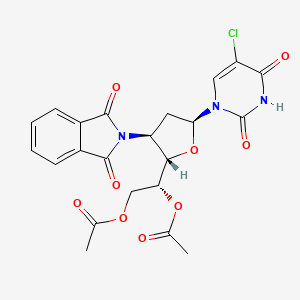

![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)

